molecular formula C22H21N5O3 B2908217 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 886901-81-1

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2908217
CAS RN: 886901-81-1
M. Wt: 403.442
InChI Key: BMIGEKNTQHRTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction.

Mechanism of Action

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione acts as a selective antagonist of mGluR5, a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 has been implicated in several neurological and psychiatric disorders, and the inhibition of this receptor has been proposed as a potential therapeutic approach. 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects
The inhibition of mGluR5 by 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has several biochemical and physiological effects. For example, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to reduce the release of dopamine in the striatum, which is thought to contribute to its antiparkinsonian effects. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. This effect may contribute to the anxiolytic and antidepressant effects of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione.

Advantages and Limitations for Lab Experiments

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, with minimal off-target effects. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, there are also limitations to the use of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione in lab experiments. For example, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has poor water solubility, which can make it difficult to administer to animals. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has a relatively short half-life, which can limit its efficacy in some experiments.

Future Directions

There are several future directions for the study of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione. One area of interest is the potential use of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione in the treatment of addiction. Studies have shown that 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can reduce cocaine self-administration and reinstatement in animal models, suggesting that it may have potential as a treatment for cocaine addiction. Additionally, there is growing interest in the use of mGluR5 antagonists for the treatment of fragile X syndrome, a genetic disorder that is characterized by intellectual disability and autism-like symptoms. 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to improve several behavioral and cognitive deficits in animal models of fragile X syndrome, and clinical trials are currently underway to evaluate its efficacy in humans.

Synthesis Methods

The synthesis of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves several steps, including the coupling of 2-amino-4,6-dichloropyrimidine with 2-oxo-2-phenylethyl bromide to form 2-(2-oxo-2-phenylethylamino)-4,6-dichloropyrimidine. This intermediate is then reacted with phenethylamine to yield 2-(2-oxo-2-phenylethylamino)-4,6-dichloro-7-phenethylamino-pyrimidine. The final step involves the introduction of a methyl group at the 3-position of the pyrimidine ring using methyl iodide.

Scientific Research Applications

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. For example, studies have shown that 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease. Additionally, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Furthermore, 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione has been shown to reduce cocaine self-administration and reinstatement in animal models of addiction.

properties

IUPAC Name

3-methyl-7-phenacyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-26-19-18(20(29)25-22(26)30)27(14-17(28)16-10-6-3-7-11-16)21(24-19)23-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGEKNTQHRTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.